Spiro[3.4]oct-7-en-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.4]oct-7-en-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-7-2-5-8(6-7)3-1-4-8/h2,5H,1,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVHNFOGYLVZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Spiro 3.4 Oct 7 En 6 One and Analogous Spiro 3.4 Octane Architectures
Cyclization and Cascade Reaction Strategies
Cyclization and cascade reactions offer efficient pathways to complex molecular architectures from simpler precursors in a single operation. These strategies are particularly powerful for the construction of spirocycles, where the formation of the spirocyclic junction can be controlled through carefully designed reaction sequences.
Palladium-Catalyzed Oxidative Cascade Annulations for Spiro[3.4]octene Systems
Palladium catalysis has emerged as a powerful tool for the synthesis of complex carbocycles. A notable example is the development of a highly selective palladium-catalyzed oxidative cascade reaction that transforms dienallenes directly into spiro[3.4]octene systems. acs.orgnih.gov This process involves the formation of four new carbon-carbon bonds through a sequence of oxidative transformation, olefin insertion, another olefin insertion, and carbon monoxide insertion. acs.orgacs.org
The reaction is initiated by the interaction of a palladium(II) catalyst with a dienallene, leading to the formation of a vinylpalladium intermediate via an allene (B1206475) C-H bond cleavage. acs.org This intermediate then undergoes an olefin insertion to create a cyclobutene (B1205218) ring. acs.org Subsequent insertions of another olefin and carbon monoxide lead to the final spiro[3.4]octene product. acs.org A remarkable feature of this methodology is the ability to obtain the spiro[3.4]octene derivatives as single diastereoisomers. acs.orgnih.gov By slightly modifying the reaction conditions, such as the pressure of carbon monoxide, the reaction can be diverted to produce spiro[4.4]nonenes, demonstrating the versatility of this catalytic system. acs.orgacs.org
The scope of this reaction is broad, tolerating various functional groups on the dienallene starting material. For instance, dienallenes bearing methyl, phenyl, and acetate (B1210297) groups, as well as different alkyl groups like n-butyl, cyclohexyl, and benzyl, have been successfully converted into the corresponding spirocyclobutene derivatives. nih.gov
Table 1: Scope of Palladium-Catalyzed Oxidative Cascade Annulation
| Entry | Dienallene Substituent (R) | Product | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| 1 | H | Spiro[3.4]octene derivative | 3 | Single diastereomer |
| 2 | Me | Spiro[3.4]octene derivative | 62 | Single diastereomer |
| 3 | Ph | Spiro[3.4]octene derivative | - | Single diastereomer |
| 4 | AcO | Spiro[3.4]octene derivative | - | Single diastereomer |
| 5 | n-Bu | Spiro[3.4]octene derivative | - | Single diastereomer |
| 6 | Cy | Spiro[3.4]octene derivative | - | Single diastereomer |
| 7 | Bn | Spiro[3.4]octene derivative | - | Single diastereomer |
Stress-Release-Driven Cyclizations Utilizing Azetidine (B1206935) Precursors
The inherent ring strain of small, fused ring systems can be harnessed as a thermodynamic driving force for the synthesis of more complex structures. This "stress-release" strategy has been effectively employed in the synthesis of spiro[3.4]octane analogues containing azetidine rings. One such approach utilizes the strain within the azabicyclo[1.1.0]butane (ABB) fragment. researchgate.netnih.gov
In this methodology, novel ABB-ketone precursors, synthesized in a single step, undergo electrophile-induced spirocyclization-desilylation reactions. researchgate.netnih.gov The high ring strain of the ABB fragment (approximately 64 kcal/mol) facilitates the ring-opening and subsequent cyclization to form a spiro-azetidine. nih.gov This method allows for the transformation of primary, secondary, and tertiary silyl (B83357) ethers into a library of new spiro-azetidines with various substituents and ring sizes. researchgate.netnih.gov The resulting products contain synthetically useful ketone and protected-amine functional groups, providing opportunities for further chemical modifications. researchgate.net
A related strategy involves the scandium-catalyzed spirocyclization of simple bicyclo[1.1.0]butanes (BCBs) with azomethine imines, which provides access to previously inaccessible 6,7-diazaspiro[3.4]octanes. nih.govrsc.org This reaction is hypothesized to proceed through the Lewis acid activation of the BCB, followed by reaction with the electrophilic dipole and subsequent intramolecular nucleophilic substitution to yield the spirocyclobutane. nih.gov The reaction tolerates a range of substituents on the azomethine imine, including electron-withdrawing and electron-donating groups. nih.gov
Table 2: Examples of Stress-Release-Driven Spirocyclizations
| Precursor | Reagent | Product | Yield (%) |
|---|---|---|---|
| ABB-ketone (primary silyl ether) | Electrophile | Spiro-azetidine | - |
| ABB-ketone (secondary silyl ether) | Electrophile | Spiro-azetidine | - |
| ABB-ketone (tertiary silyl ether) | Electrophile | Spiro-azetidine | - |
| Bicyclo[1.1.0]butane | C,N-cyclic azomethine imine (benzoyl) | 6,7-diazaspiro[3.4]octane | 57-62 |
| Bicyclo[1.1.0]butane | C,N-cyclic azomethine imine (sulfonyl) | 6,7-diazaspiro[3.4]octane | 57-62 |
Data compiled from various reports. researchgate.netnih.govnih.gov
Gold-Mediated 4-endo-dig Cyclizations for Oxetane (B1205548) Ring Systems
Gold catalysis has become a versatile tool for the synthesis of small ring systems, including four-membered heterocycles like oxetanes. acs.org While a specific example of a gold-mediated 4-endo-dig cyclization leading directly to Spiro[3.4]oct-7-en-6-one was not found, the general principles of gold-catalyzed reactions can be applied to the construction of the oxetane portion of spirocyclic systems. The formation of four-membered rings via gold catalysis often involves the activation of alkynes or allenes towards nucleophilic attack. mdpi.com
The synthesis of oxetanes can be achieved through various strategies, including C-O bond-forming cyclizations. beilstein-journals.orgnih.gov In the context of gold catalysis, a plausible pathway to a spiro-oxetane would involve an intramolecular attack of a hydroxyl group onto a gold-activated alkyne or allene. The regioselectivity of this cyclization (i.e., exo- vs. endo-dig) is a critical factor and is influenced by the substitution pattern of the substrate and the nature of the gold catalyst and ligands. mdpi.com While 5-endo-dig cyclizations are generally favored, specific substitution patterns can promote the less common 4-endo-dig pathway required for oxetane formation. acs.org
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules.
Stereoselective [3+2] Cycloadditions of Azomethine Ylides
The [3+2] cycloaddition reaction of azomethine ylides is a powerful method for the construction of five-membered nitrogen-containing heterocycles, including those embedded in spirocyclic frameworks. mdpi.com These reactions are known for their high regio- and stereoselectivity, allowing for the creation of multiple new stereocenters in a single step. mdpi.comrsc.org
In the context of spiro[3.4]octane architectures, this methodology has been used to synthesize spiro[pyrrolidine-2,3′-oxindoles] and related structures. mdpi.com The azomethine ylides are typically generated in situ from the condensation of an α-amino acid (such as sarcosine (B1681465) or thioproline) with a carbonyl compound (like isatin). mdpi.com These ylides then react with a dipolarophile, an unsaturated 2π-electron component, to form the spiro-pyrrolidine ring. mdpi.com The use of different maleimides and itaconimides as dipolarophiles has been shown to afford the corresponding spiro and dispiro[1-azabicyclo[3.2.0]heptanes] in moderate to high yields with excellent regioselectivities. acs.org
Table 3: Stereoselective [3+2] Cycloaddition of Azomethine Ylides
| Azomethine Ylide Source | Dipolarophile | Product | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| Isatin (B1672199) + Sarcosine | Benzoimidazol-2-yl-3-phenylacrylonitrile | Spiro[indoline-3,2′-pyrrolidine] | - | - |
| Isatin + Thioproline | Benzoimidazol-2-yl-3-phenylacrylonitrile | Spiro[indoline-3,5′-pyrrolo[1,2-c]thiazole] | - | - |
| Isatin + Azetidine-2-carboxylic acid | Maleimide | Spiro[1-azabicyclo[3.2.0]heptane] | up to 93 | Moderate to excellent |
| Isatin + Azetidine-2-carboxylic acid | Itaconimide | Dispiro[1-azabicyclo[3.2.0]heptane] | up to 93 | Moderate to excellent |
Domino Knoevenagel/Michael/Cyclization Protocols
Domino reactions, also known as cascade reactions, that combine multiple transformations in a one-pot sequence are highly valuable for building molecular complexity rapidly. The Knoevenagel/Michael/cyclization domino sequence is a well-established method for the synthesis of a variety of heterocyclic and carbocyclic compounds, including spirocycles. unimi.itnih.govmdpi.com
This approach typically involves the initial Knoevenagel condensation between an active methylene (B1212753) compound and an aldehyde or ketone to form an electron-deficient alkene. mdpi.com This intermediate then undergoes a Michael addition with a nucleophile, followed by an intramolecular cyclization to furnish the final spirocyclic product. mdpi.com The use of ionic liquids as catalysts and microwave assistance has been shown to promote these reactions, often leading to improved yields and shorter reaction times under environmentally benign conditions. unimi.itnih.gov
For instance, the reaction of isatin, malononitrile, and barbituric acid derivatives can be effectively catalyzed by 1-methylimidazolium (B8483265) chloride in ethanol (B145695) under microwave irradiation to produce spiro compounds in good yields. unimi.itnih.govmdpi.com The mechanism involves the formation of an isatylidene–malononitrile intermediate via Knoevenagel condensation, followed by a Michael addition of the barbituric acid derivative and subsequent cyclization and tautomerization. mdpi.com
Table 4: Domino Knoevenagel/Michael/Cyclization for Spiro Compound Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Isatin | Malononitrile | Barbituric acid | 1-methylimidazolium chloride | Ethanol, Microwave | 43-98 |
| Aldehyde | Ynone | Indane-1,3-dione | 9-amino-9-deoxy-epi-hydroquinine / 2-fluorobenzoic acid | - | - |
Data sourced from multiple reports. unimi.itnih.govmdpi.comsci-hub.se
Emerging Ring-Forming Reactions
The field of spirocycle synthesis is continually evolving, with new and innovative ring-forming reactions being developed to address the challenges associated with constructing these sterically demanding architectures. nih.govresearchgate.net These emerging methods often offer novel retrosynthetic disconnections and provide access to previously inaccessible spirocyclic systems.
One such strategy is the use of olefin metathesis, a powerful carbon-carbon bond-forming reaction, for the assembly of diverse spirocyclic frameworks. researchgate.net Various metathesis protocols, including ring-closing metathesis (RCM), ring-opening cross-metathesis (ROCM), and ring-rearrangement metathesis (RRM), have been successfully employed. researchgate.net These methods have been utilized in combination with other well-established reactions to create complex aza- and oxa-spirocycles. researchgate.net
Another novel approach is the two-step sequential Kinugasa reaction followed by a Conia-ene-type cyclization for the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones. rsc.org This method, starting from N-(prop-2-yn-1-yl)propiolamides and nitrones, provides the desired spiro-β-lactam-γ-lactam structures in good yields with high diastereo- and enantioselectivity. rsc.org
Furthermore, a unified strategy for constructing carbon, boron, and germanium-centered chiral spirocyclic skeletons has been developed via an enantioselective hetero [2+2+2] cycloaddition of a bis-alkyne with a nitrile. chemrxiv.org This reaction is catalyzed by a chiral designer Ni(0) N-heterocyclic carbene complex and provides access to enantio-enriched spirocycles containing a pyridine (B92270) motif, which are of interest for applications in ligand design and functional materials. chemrxiv.org
| Reaction Type | Key Features | Resulting Spiro-architecture |
| Olefin Metathesis (RCM, ROCM, RRM) | Versatile C-C bond formation, access to complex frameworks | Aza- and Oxa-spirocycles researchgate.net |
| Kinugasa/Conia-ene-type sequential reaction | Asymmetric, high diastereo- and enantioselectivity | 8-Methylene-2,6-diazaspiro[3.4]octane-1,5-diones rsc.org |
| Enantioselective hetero [2+2+2] cycloaddition | Unified approach for C, B, Ge-centered spirocycles, chiral Ni(0)-NHC catalyst | Carbon, Boron, and Germanium-centered chiral spirocycles chemrxiv.org |
Copper-Catalyzed Borylative Cyclizations of Aliphatic Alkynes
A powerful strategy for the synthesis of spiro[3.4]octane derivatives involves the copper-catalyzed borylative cyclization of aliphatic alkynes. researchgate.netrsc.org This method allows for the creation of highly strained spiromethylenecyclobutanes with a versatile boromethylene unit that can be further functionalized. researchgate.netrsc.org The reaction proceeds via a chemo-, stereo-, and regioselective borylative cyclization, offering a route to structurally diverse spirocycles that are otherwise challenging to synthesize. researchgate.net
The reaction of terminal alkynes tethered to various leaving groups has been investigated to optimize the conditions for the borylative cyclization. researchgate.net Using a copper complex derived from copper(I) chloride, BINAP as a ligand, and potassium tert-butoxide in tetrahydrofuran (B95107) (THF), 4-pentyn-1-ol (B147250) tosylate can be converted to the corresponding (boromethylene)cyclobutane (BMCB). researchgate.net This methodology has been successfully applied to the synthesis of various spirocycles, including spiro[3.4]octane and spiro[3.4]oct-6-ene derivatives, in good to excellent yields. researchgate.net The high regioselectivity observed in this transformation is noteworthy, as controlling regioselectivity in the copper-catalyzed borylative functionalization of internal aliphatic alkynes is often difficult. rsc.org
Table 1: Scope of Copper-Catalyzed Borylative Cyclization for Spiro-BMCB Synthesis researchgate.net
| Substrate | Product | Yield (%) |
| 1-(But-3-yn-1-yl)cyclopentyl methanesulfonate | Spiro[3.4]octane derivative | 85 |
| 1-(But-3-yn-1-yl)cyclohexyl methanesulfonate | Spiro[3.5]nonane derivative | 82 |
| 1-(But-3-yn-1-yl)cycloheptyl methanesulfonate | Spiro[3.6]decane derivative | 75 |
| N-allyl-N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide | Azaspiro[3.5]nonane derivative | 88 |
| 1-(But-3-yn-1-yloxy)cyclohexane | Oxaspiro[3.5]nonane derivative | 78 |
| 1-(But-3-yn-1-yl)cyclohex-3-en-1-yl methanesulfonate | Spiro[3.4]oct-6-ene derivative | 76 |
Free-Radical Ring Enlargement Reactions of Spiroannelated Cyclobutanones
Free-radical mediated ring expansion of spiroannelated cyclobutanones provides a viable route to larger ring systems, including those with a spiro[3.4]octane framework. These reactions often involve the generation of a radical species that initiates a cascade of events leading to the expansion of the cyclobutane (B1203170) ring.
One such approach involves the treatment of spiroannelated 2-chloro-2-[ω-iodoalkyl]cyclobutanones with tributyltin hydride. unica.it This process begins with deiodination to form a radical, which then attacks the carbonyl group, leading to ring expansion. unica.it The final product can be either a chlorinated or dechlorinated ketone, depending on the amount of tributyltin hydride used. unica.it For instance, a spiro[5.6]dodecan-8-one has been synthesized using this method. unica.it
Another strategy for the ring enlargement of cyclobutanones utilizes the rearrangement of spiroannelated oxiranes. ugent.be Treatment of a cyclobutanone (B123998) with dimethylsulfonium methylide generates a spiro-epoxide, which, upon treatment with lithium bromide in the presence of HMPA, undergoes a cyclobutane to cyclopentane (B165970) ring expansion. ugent.be This particular method was a key step in a gibberellin synthesis. ugent.be
Table 2: Examples of Free-Radical Ring Enlargement
| Starting Material | Reagents | Product Type | Reference |
| Spiroannelated 2-chloro-2-[ω-iodoalkyl]cyclobutanone | Tributyltin hydride | Spiro[5.6]dodecan-8-one | unica.it |
| Spiroannelated cyclobutanone | Dimethylsulfonium methylide, LiBr, HMPA | Ring-expanded ketone (e.g., for gibberellin synthesis) | ugent.be |
Dearomatization Strategies via 1,6-Conjugate Addition for Spirodienones
The dearomatization of para-quinone methides (p-QMs) through a 1,6-conjugate addition represents an efficient method for synthesizing spirodienones. While not directly yielding this compound, this strategy is fundamental for constructing spirocyclic dienone cores and can be adapted for various spiro architectures.
An efficient one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed using p-quinone methides. rsc.orgresearchgate.net This metal-free reaction proceeds in high yields under mild conditions and can generate products with multiple consecutive quaternary centers. rsc.orgresearchgate.net The reaction is initiated by a 1,6-conjugate addition, leading to dearomatization and the formation of the spirocyclic system. researchgate.net
Similarly, carbocyclic spiro[5.5]undeca-1,4-dien-3-ones can be synthesized via a 1,6-conjugate addition-initiated formal [4+2] annulation sequence employing p-quinone methides and sulfonyl allenols. rsc.org This protocol is tolerant of a wide variety of substrates and produces structurally unique spiro[5.5]undeca-1,4-dien-3-ones in good yields under mild conditions. rsc.org
Table 3: Dearomatization via 1,6-Conjugate Addition for Spirodienone Synthesis
| Spirocycle Type | Starting Materials | Key Reaction Sequence | Reference |
| Spiro[2.5]octa-4,7-dien-6-one | para-Quinone methides | 1,6-Conjugate addition induced dearomatization | rsc.orgresearchgate.net |
| Spiro[5.5]undeca-1,4-dien-3-one | para-Quinone methides, Sulfonyl allenols | 1,6-Conjugate addition initiated formal [4+2] annulation | rsc.org |
| Diarylmethyl sulfones | para-Quinone methides, Sulfonyl hydrazides | 1,6-Conjugate addition/aromatization/sulfonylation | nih.gov |
Staudinger Synthesis for Spiro β-Lactam Derivatives
The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic and versatile method for the synthesis of β-lactams. This reaction can be effectively applied to the synthesis of spiro β-lactam derivatives, which are of interest in medicinal chemistry.
An efficient synthesis of tetrahydrofuran-derived spiro-β-lactams has been achieved through a Staudinger-type reaction of 2- or 3-tetrahydrofuroyl chloride with imines. nih.gov This reaction, carried out in refluxing toluene (B28343) with triethylamine, yields a mixture of cis- and trans-spiro-β-lactams in moderate to good yields. nih.gov The use of an unsymmetrical cyclic ketene in a Staudinger-type reaction has also been reported for the first time in this context. rsc.org
Furthermore, the diastereoselective synthesis of spiro-β-lactams has been accomplished using the Staudinger reaction of isomaleimides with various carboxylic acids in the presence of triphosgene (B27547) under mild conditions. uaeh.edu.mx These reactions have been shown to be stereoselective, with the stereochemistry of the new stereogenic centers confirmed by X-ray diffraction. uaeh.edu.mx A one-pot method for the synthesis of 1,3-bis-aryl spirooxindolo-β-lactams from isatin Schiff bases and substituted phenylacetic acids using TsCl for ketene generation has also been developed, leading to cis-diastereoselective β-lactam formation. acs.org
Table 4: Examples of Staudinger Synthesis for Spiro β-Lactam Derivatives
| Ketene Precursor/Source | Imine/Imine Precursor | Product Type | Key Features | Reference |
| 2- or 3-Tetrahydrofuroyl chloride | Imines | Tetrahydrofuran-derived spiro-β-lactams | Mixture of cis and trans isomers | nih.gov |
| Isomaleimides and carboxylic acids | - | Spiro-β-lactams | Diastereoselective, mild conditions | uaeh.edu.mx |
| Phenylacetic acids | Isatin Schiff bases | Spirooxindolo-β-lactams | One-pot, cis-diastereoselective | acs.org |
| Acyl chlorides | Cyclic imines | Spiro-β-lactams | Diastereoselectivity dependent on N-substituent | nih.gov |
Mechanistic Investigations and Computational Studies of Spiro 3.4 Oct 7 En 6 One Reactions
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a cornerstone of computational chemistry for predicting molecular properties and reaction outcomes. wikipedia.orgwhiterose.ac.uk
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, which allows for the detailed elucidation of reaction pathways. This process involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states (TSs) that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. mdpi.com
For reactions involving the formation or transformation of Spiro[3.4]oct-7-en-6-one, DFT would be used to model various plausible mechanisms, such as intramolecular cyclizations or rearrangements. whiterose.ac.uk For instance, in the biosynthesis or synthesis of complex spirocycles, DFT has been used to propose multi-step carbocation cascades, bypassing unstable intermediates in favor of more stable ones through rearrangements. nih.gov By calculating the energies of each stationary point, a complete energy profile of the reaction can be constructed. This profile reveals the activation energy (the difference in energy between the reactants and the transition state), which is the primary determinant of the reaction rate.
Many reactions that form spirocyclic compounds can result in multiple isomers. Regioselectivity refers to the preference for bond formation at one position over another, while diastereoselectivity refers to the preference for forming one diastereomer over another. DFT is a powerful tool for predicting and explaining these selectivities. whiterose.ac.ukrsc.org
In the context of a spirocyclization reaction to form a derivative of this compound, DFT calculations can determine the activation barriers for all possible regio- and diastereoselective pathways. dtu.dk The product that is observed experimentally in the highest yield almost invariably corresponds to the pathway with the lowest calculated activation energy. whiterose.ac.ukdtu.dk These calculations can account for subtle steric and electronic effects imparted by substituents on the reacting partners, providing a quantitative basis for selectivity. For example, analysis of the electronic properties and charges on atoms within the transition state structures can reveal the underlying reasons for a particular selective outcome. whiterose.ac.uk
A key output of DFT calculations is the thermochemical data for every optimized structure along a reaction pathway. nih.gov This includes electronic energies, enthalpies, and Gibbs free energies. These values allow for a quantitative assessment of the reaction's thermodynamic landscape. rsc.org
By comparing the Gibbs free energies of the reactants and products, one can determine if a reaction is thermodynamically favorable (exergonic, ΔG < 0) or unfavorable (endergonic, ΔG > 0). Likewise, the energies of intermediates can reveal their stability and whether they are likely to be transient species or potentially isolable compounds. The stability of all calculated structures is typically confirmed by frequency calculations, which ensure they correspond to true energy minima on the potential energy surface. nih.gov
| Species | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactant Complex | 0.0 | 0.0 | 0.0 |
| Transition State 1 | +21.5 | +20.8 | +22.1 |
| Intermediate | -5.2 | -5.0 | -4.7 |
| Transition State 2 | +15.8 | +15.1 | +16.5 |
| Product | -25.0 | -25.7 | -24.2 |
Table 1: A representative thermochemical profile for a hypothetical reaction involving this compound, as would be calculated using DFT. The values illustrate the energy changes from reactants to products through various transition states and intermediates.
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
In 2016, a new theory for understanding chemical reactivity, the Molecular Electron Density Theory (MEDT), was proposed. researchgate.net Unlike theories that focus on molecular orbitals, MEDT posits that the changes in electron density are the driving force behind chemical reactions. researchgate.netnih.gov It has been successfully applied to rationalize the mechanisms of various organic reactions, particularly pericyclic reactions like cycloadditions, which are relevant for the synthesis of spirocyclic systems. mdpi.comnih.gov
An MEDT study of a reaction involving this compound would involve several key analyses:
Conceptual DFT Indices: Calculation of indices such as electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N) for the reactants. mdpi.com These indices help to classify the polar nature of the reaction.
Global Electron Density Transfer (GEDT): The GEDT calculated at the transition state quantifies the net charge transfer between the reacting species, indicating the degree of polarity in the reaction. mdpi.com
Electron Localization Function (ELF): A topological analysis of the ELF provides a powerful visualization of electron density distribution, revealing bonding patterns, lone pairs, and the formation of new covalent bonds along the reaction pathway. mdpi.com For certain reactants, the ELF can identify them as pseudo(mono)radical or pseudodiradical species, which has significant implications for their reactivity. mdpi.com
MEDT provides a comprehensive framework for understanding why a reaction proceeds in a certain way, linking the electronic structure of the reactants directly to the activation energy and the polar or nonpolar character of the mechanism. researchgate.net
Quantum Chemical Approaches for Intermolecular Interactions in Spiro Systems
The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing, which in turn influences physical properties like solubility and melting point.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a molecular crystal. set-science.comscirp.org The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts. set-science.com
The analysis involves these key components:
d_norm Surface: This surface is mapped using a normalized contact distance (d_norm), which is based on the distances to the nearest atom interior (d_i) and exterior (d_e) to the surface, as well as the van der Waals radii of the atoms. set-science.com Red spots on the d_norm surface indicate close contacts (shorter than the sum of van der Waals radii), which are the most significant intermolecular interactions. set-science.com
For a crystalline sample of this compound, this analysis would provide a detailed breakdown of all intermolecular forces holding the crystal lattice together.
| Interaction Type | Contribution (%) |
| H···H | 65.8 |
| C···H / H···C | 18.5 |
| O···H / H···O | 14.2 |
| O···C / C···O | 1.0 |
| O···O | 0.5 |
Table 2: A hypothetical summary of intermolecular contacts for this compound derived from a Hirshfeld surface analysis. This table quantifies the percentage contribution of each type of atomic contact to the total surface area, highlighting the most prevalent interactions in the crystal packing.
Energy Frameworks and Quantum Theory of Atoms in Molecules (QTAIM)
Computational chemistry provides powerful tools for understanding the intricate details of chemical bonding and molecular stability. The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density (ρ) to define atoms as quantum mechanical open systems and to characterize the chemical bonds between them. smolecule.comnih.gov This analysis reveals the underlying framework of a molecule by identifying critical points in the electron density, which provides insight into the nature and strength of atomic interactions.
In the context of spirocyclic systems like this compound, QTAIM analysis can elucidate the unique bonding characteristics arising from the spiro-junction and ring strain. The theory identifies bond critical points (BCPs) between any two bonded atoms, and the properties at these points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), describe the nature of the bond. For instance, a high ρ(r) value is characteristic of covalent bonds, while the sign of ∇²ρ(r) distinguishes between shared-shell interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (like ionic bonds or van der Waals forces, ∇²ρ(r) > 0).
While specific QTAIM studies on this compound are not prominent in the literature, the principles can be applied based on studies of related strained molecules. nih.gov For this compound, a QTAIM analysis would be expected to reveal:
BCPs for all covalent bonds , including those within the strained cyclobutane (B1203170) ring and the cyclopentenone moiety.
The properties of the BCPs at the spiro-carbon would be of particular interest, detailing how electron density is distributed at the junction of the two rings.
Analysis of the bond paths and electron density distribution would quantitatively describe the strain within the four-membered ring, likely showing bent bond paths characteristic of strained systems.
Energy frameworks, derived from computational data, help visualize the hierarchy and topology of intermolecular interactions within a crystal lattice, but the underlying principles can also inform intramolecular stability. mdpi.com The strain energy of a molecule, which is the excess energy arising from non-ideal bond angles and lengths, can be calculated using computational methods and partitioned using QTAIM. nih.gov Studies on perfluorocycloalkanes have used QTAIM to compute strain energies by comparing the energy of cyclic fragments to their linear, strain-free counterparts. nih.gov A similar approach for this compound would quantify the energetic consequences of its strained spirocyclic structure.
Table 1: Hypothetical QTAIM Parameters for Key Bonds in this compound (Note: These are illustrative values based on general principles, not from direct experimental or computational results on this specific molecule.)
| Bond (in this compound) | Expected Electron Density at BCP (ρ(r)) (a.u.) | Expected Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Bond Character |
| C-C (in cyclobutane ring) | ~0.22 - 0.25 | Negative | Shared (Covalent), Strained |
| C-C (spiro-junction) | ~0.24 - 0.26 | Negative | Shared (Covalent) |
| C=C (in cyclopentenone ring) | ~0.30 - 0.34 | Negative | Shared (Covalent), π-character |
| C=O (in cyclopentenone ring) | > 0.40 | Positive | Polar Covalent |
Non-Covalent Interaction (NCI) Index Analysis
Non-Covalent Interaction (NCI) index analysis is a computational method used to visualize and characterize weak and non-covalent interactions in three-dimensional space. researchgate.netrsc.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). Isosurfaces of low reduced density gradient at low electron densities highlight regions of non-covalent interactions. These surfaces are typically color-coded to differentiate the nature of the interaction:
Blue: Strong, attractive interactions, such as hydrogen bonds.
Green: Weak, delocalized interactions, such as van der Waals forces.
Red: Strong, repulsive interactions, indicating steric clashes.
This technique is particularly valuable for understanding the stability of molecular conformations, reaction transition states, and crystal packing. researchgate.netrsc.org For example, DFT calculations combined with NCI analysis have been used to reveal the mechanism and enantioselectivity of palladium-catalyzed spiroannulation reactions by visualizing the subtle steric and weak interactions in the transition states. researchgate.net In other studies on spiroisatin-based compounds, NCI analysis helped to identify intramolecular carbon-bonding that stabilized specific conformations in solution. rsc.org
For this compound, an NCI analysis would be instrumental in visualizing the intramolecular interactions that govern its three-dimensional structure and reactivity. A hypothetical NCI plot for this molecule would likely show:
Potential small, reddish areas of steric repulsion, particularly between hydrogen atoms on the adjacent rings that are forced into close proximity by the rigid spirocyclic framework.
The analysis could also be applied to its reactions, for example, to visualize the non-covalent interactions between the spiro-ketone and an incoming reagent in a transition state, thereby explaining stereochemical outcomes.
Influence of Ring Strain on Reactivity and Molecular Stability
The structure of this compound contains a cyclobutane ring fused to a cyclopentenone ring at a single spiro-carbon atom. This arrangement results in significant ring strain, which is a form of potential energy stored in the molecule due to deviations from ideal bond angles, bond lengths, and conformations. researchgate.netswarthmore.edu This stored strain energy has a profound influence on the molecule's stability and chemical reactivity.
The total strain energy of a spiroalkane is often approximated as the sum of the strain energies of its constituent rings. swarthmore.edu The four-membered cyclobutane ring is highly strained (approx. 26 kcal/mol) due to severe angle strain (C-C-C angles forced to be ~90° instead of the ideal 109.5°) and torsional strain. The five-membered cyclopentenone ring also possesses some strain, although less than cyclobutane. The spiro-fusion itself introduces additional strain at the quaternary spiro-carbon.
The high ring strain makes spiro[3.4] systems thermodynamically less stable than their acyclic or larger-ring counterparts. This inherent instability is a powerful driving force for reactions that can relieve the strain. researchgate.net Strain-release driven spirocyclization has been utilized as a synthetic strategy to access various spirocycles, highlighting the energetic favorability of processes that can manage or release this strain. researchgate.netresearchgate.net
Table 2: Comparison of Strain Energies in Related Cyclic and Spirocyclic Hydrocarbons (Data sourced from computational studies on hydrocarbon strain energies. swarthmore.edu)
| Compound | Number of Rings | Constituent Rings | Total Strain Energy (kcal/mol) |
| Cyclopropane | 1 | 3-membered | 27.5 |
| Cyclobutane | 1 | 4-membered | 26.3 |
| Cyclopentane (B165970) | 1 | 5-membered | 6.2 |
| Cyclohexane | 1 | 6-membered | 0.1 |
| Spiro[2.2]pentane | 2 | 3 & 3 | 64.9 |
| Spiro[3.3]heptane | 2 | 4 & 4 | 51.0 |
| Spiro[3.4]octane | 2 | 4 & 5 | ~32-35 (Estimated) |
| Spiro[4.4]nonane | 2 | 5 & 5 | 11.2 |
The increased potential energy due to strain makes this compound more reactive than less-strained ketones. It is expected to be particularly susceptible to reactions that involve the opening of the cyclobutane ring, as this would release a significant amount of strain energy. Such reactions could include thermal rearrangements, acid- or base-catalyzed ring openings, or reactions with metals. The presence of the ketone and the double bond in the five-membered ring provides functional group handles for a variety of chemical transformations, the pathways of which will be influenced by the underlying strain of the spirocyclic core.
Advanced Spectroscopic and Structural Elucidation of Spiro 3.4 Oct 7 En 6 One Derivatives
Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds. This powerful technique provides precise atomic coordinates, bond lengths, and bond angles, thereby offering a definitive confirmation of a molecule's absolute and relative stereochemistry. For spirocyclic systems, where atoms are arranged in a complex three-dimensional array around a shared spiro-carbon, SC-XRD is particularly invaluable.
The process involves irradiating a single, high-quality crystal of the target compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure can be resolved. In the context of spiro[3.4]oct-7-en-6-one derivatives, SC-XRD would unequivocally establish the spatial relationship between the cyclobutane (B1203170) and cyclopentenone rings. The analysis confirms the relative stereochemistry, for example, the cis or trans relationship of substituents on the rings. mdpi.com The three-dimensional structures of various spiro compounds, including spirooxindoles, spiro-β-lactams, and other complex heterocyclic systems, have been successfully elucidated using this method. mdpi.comcdnsciencepub.commdpi.comnih.gov
For chiral derivatives that crystallize in a non-centrosymmetric space group, anomalous dispersion techniques can be employed to determine the absolute configuration, providing a complete and unambiguous stereochemical assignment. nih.gov The structural data obtained from SC-XRD also serves as a benchmark for validating stereochemical assignments made by other techniques, such as NMR spectroscopy.
Table 1: Representative Crystallographic Data Obtainable from SC-XRD Analysis
| Parameter | Example Data | Description |
| Formula | C8H10O | The elemental composition of the molecule. |
| Crystal System | Orthorhombic | The crystal lattice system (e.g., triclinic, monoclinic, orthorhombic). mdpi.com |
| Space Group | P-1 | The symmetry group of the crystal. mdpi.com |
| Unit Cell Dimensions | a = 8.8 Å, b = 10.5 Å, c = 17.0 Å | The lengths of the unit cell axes. mdpi.com |
| Volume (V) | 1499 ų | The volume of the unit cell. mdpi.com |
| Z | 2 | The number of molecules per unit cell. mdpi.com |
| Calculated Density | 1.25 g/cm³ | The theoretical density of the crystal. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals and provides deep insight into the molecule's connectivity and stereochemistry.
Two-dimensional NMR experiments are essential for tracing the covalent framework of a molecule. For a structure like this compound, these techniques are used to piece together the two rings and correctly place any substituents.
Correlation SpectroscopY (COSY): This ¹H-¹H experiment identifies protons that are coupled to each other, typically through two or three bonds. bas.bg For this compound, COSY spectra would reveal correlations between adjacent protons in the cyclobutane ring (e.g., H1-H2, H2-H3) and within the cyclopentenone ring (e.g., H5-H6).
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. bas.bg It allows for the unambiguous assignment of each protonated carbon in the molecule by linking the ¹H and ¹³C spectra.
Table 2: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound
| Position | Predicted δ¹³C (ppm) | Predicted δ¹H (ppm) | Key COSY Correlations | Key HMBC Correlations |
| 1/3 | ~30 | ~2.0-2.2 | H2 | C2, C4 |
| 2 | ~15 | ~1.8-1.9 | H1, H3 | C1, C3, C4 |
| 4 | ~55 (spiro-C) | - | - | - |
| 5 | ~40 | ~2.5 | H6 | C4, C6, C7 |
| 6 | ~135 | ~6.2 | H5, H7 | C4, C5, C7, C8 |
| 7 | ~160 | ~7.5 | H6 | C5, C8 |
| 8 | ~210 (C=O) | - | - | - |
While the aforementioned techniques establish the bonding network, the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment reveals through-space proximities between protons, regardless of whether they are connected by bonds. researchgate.net This information is critical for determining the relative stereochemistry and preferred conformation of the molecule. nsf.gov
In a NOESY spectrum of a this compound derivative, correlations would be observed between protons that are close to each other in space. For example, the spatial relationship between the substituents on the cyclobutane ring and the cyclopentenone ring can be determined by observing NOE cross-peaks between their respective protons. This analysis is fundamental in assigning the stereochemistry at the spirocenter and any other stereogenic centers within the molecule. The conformational rigidity of many spirocyclic systems often leads to clear and interpretable NOESY correlations. mdpi.com
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. frontiersin.org For this compound (C₈H₁₀O), HRMS would yield a measured mass of 122.0732, confirming its molecular formula. nih.gov
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion. The fragmentation of spiro ketones is distinct from that of simple cycloalkanones. acs.org While simple cyclic ketones often fragment via α-cleavage, the fragmentation of spiro ketones is often dominated by processes occurring in the non-ketonic ring. acs.org For this compound, a likely fragmentation pathway would involve cleavage of the strained cyclobutane ring. The analysis of these characteristic fragment ions provides powerful corroborating evidence for the proposed structure.
Table 3: Predicted HRMS Data and Plausible Fragments for this compound
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₈H₁₁O⁺ | 123.0805 | Protonated molecular ion. |
| [M]⁺• | C₈H₁₀O⁺• | 122.0732 | Molecular ion (radical cation). |
| [M-C₂H₄]⁺• | C₆H₆O⁺• | 94.0419 | Loss of ethylene (B1197577) from the cyclobutane ring. |
| [M-CO]⁺• | C₇H₁₀⁺• | 94.0783 | Loss of carbon monoxide from the ketone. |
| [C₅H₅O]⁺ | C₅H₅O⁺ | 81.0335 | Fragment corresponding to the protonated cyclopentenone ring. |
Vibrational Spectroscopy (e.g., IR) for Functional Group Confirmation in Complex Architectures
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a characteristic spectrum. For this compound, the IR spectrum would be dominated by absorptions corresponding to its key functional groups.
Table 4: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Alkene | =C-H Stretch | 3100-3010 | Medium |
| Alkane | -C-H Stretch | 2960-2850 | Medium-Strong |
| α,β-Unsaturated Ketone | C=O Stretch | 1700-1660 | Strong |
| Alkene | C=C Stretch | 1640-1610 | Medium |
Theoretical Frameworks for Spiro 3.4 Oct 7 En 6 One Electronic Structure and Bonding
Principles of Spiroconjugation and its Electronic Implications
Spiroconjugation describes the through-space interaction between two perpendicular π-electron systems that are joined by a single common spiro atom. researchgate.net In Spiro[3.4]oct-7-en-6-one, the relevant systems are the C=C double bond and the C=O double bond of the α,β-unsaturated ketone within the cyclopentenone ring. Although not a classic example with two distinct and isolated π-systems like in spiro-polyenes, the concept of orbital overlap across the spiro center is crucial.
The spirocyclic nature of the molecule enforces a rigid, perpendicular arrangement of the connected rings. researchgate.net This geometry facilitates the overlap of the p-orbitals of the unsaturated cyclopentenone ring with the σ-orbitals of the cyclobutane (B1203170) ring. This interaction, a form of σ-π mixing, can influence the molecule's electronic energy levels. Specifically, spiroconjugation is known to affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govacs.org In similar spiroketone systems, this interaction has been shown to lower the energy of the LUMO by approximately 0.2-0.3 eV compared to non-spiroconjugated models. nih.govacs.orgfigshare.com This LUMO stabilization can have significant electronic implications, such as altering the molecule's electron affinity and its reactivity towards nucleophiles.
Furthermore, these electronic perturbations can manifest in the molecule's spectroscopic properties. For instance, the interaction between perpendicularly arranged π-systems often leads to changes in ultraviolet-visible (UV/vis) absorption spectra, such as a bathochromic (red) shift of absorption maxima. researchgate.netresearchgate.net
Quantum Chemical Calculations for Electronic Properties and Orbital Interactions
To quantitatively understand the electronic structure of this compound, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed. mdpi.commdpi.comnih.gov These computational methods allow for the optimization of the molecular geometry and the calculation of various electronic properties and orbital interactions.
Calculations can determine the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. nih.govvub.be A smaller gap generally suggests higher reactivity. In this compound, the through-space and through-bond interactions between the σ-framework of the strained cyclobutane ring and the π-system of the cyclopentenone ring are key determinants of the frontier orbital energies. weebly.com
Natural Bond Orbital (NBO) analysis is another powerful computational tool used to investigate orbital interactions. udel.edu NBO analysis can quantify the delocalization of electron density between occupied and unoccupied orbitals, providing a measure of the strength of hyperconjugative and spiroconjugative interactions. For this compound, NBO calculations could reveal the extent of electron donation from the σ-bonds of the cyclobutane ring into the π* antibonding orbitals of the carbonyl and alkene groups in the five-membered ring.
While specific computational data for this compound is not widely published, data for related spirocyclic compounds illustrate these principles. The table below shows predicted collision cross section values, a property derived from the molecule's shape and charge distribution, which are calculated using computational methods. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 123.08044 | 119.0 |
| [M+Na]+ | 145.06238 | 126.1 |
| [M-H]- | 121.06589 | 125.2 |
| [M+NH4]+ | 140.10699 | 138.9 |
| [M+K]+ | 161.03632 | 127.3 |
Topological Descriptors of Electron Density in Strained Spiro Systems
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)). mdpi.comnih.govscm.com This analysis can elucidate the nature of chemical bonds and intermolecular interactions based on the properties of ρ(r) at critical points (CPs). nih.govacs.org For a strained molecule like this compound, QTAIM offers a powerful tool to characterize the bonding, particularly within the four-membered ring where significant ring strain is expected. nih.govnih.gov
Key topological descriptors include:
Bond Critical Points (BCPs): A (3, -1) critical point found between two bonded atoms. The value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP reveal the nature of the bond.
Ring Critical Points (RCPs): A (3, +1) critical point located in the interior of a ring structure. nih.gov
In the context of this compound, the C-C bonds of the cyclobutane ring are expected to be bent, a feature that can be characterized by a deviation of the bond path from the straight internuclear axis. The strain in this ring would be reflected in lower electron density values at the BCPs and potentially positive values of the Laplacian, which can indicate depleted electron density characteristic of strained or weak covalent interactions.
The Electron Localization Function (ELF) is another topological tool that maps the regions of space where electron pairs are most likely to be found, providing a visual representation of bonding, lone pairs, and atomic shells. rsc.orgmdpi.com An ELF analysis of this compound would help to visualize the electronic structure resulting from the interplay of the strained σ-system and the conjugated π-system. The analysis of the ELF topology can characterize the mechanism of chemical reactions by following the changes in electron density along a reaction path. luisrdomingo.comresearchgate.net
The following table presents a hypothetical summary of QTAIM parameters that would be expected for the different types of bonds within this compound, based on principles from related systems.
| Bond Type | Expected Electron Density (ρ(r)) at BCP (a.u.) | Expected Laplacian (∇²ρ(r)) at BCP (a.u.) | Bond Character |
|---|---|---|---|
| C=C (in cyclopentenone) | High | Negative | Shared (covalent) |
| C=O (in cyclopentenone) | High | Slightly positive or negative | Polar covalent |
| C-C (in cyclobutane, strained) | Moderate to Low | Positive | Strained covalent |
| C-C (spiro-center) | Moderate | Slightly positive | Shared (covalent) |
The application of these theoretical frameworks provides a comprehensive understanding of the electronic structure of this compound, highlighting how its unique spirocyclic and strained nature dictates its electronic properties and potential reactivity.
Applications and Advanced Molecular Design Pertaining to Spiro 3.4 Oct 7 En 6 One
Exploration of Underexplored Chemical Space through Rigid 3D Scaffolds
The quest for novel bioactive molecules has driven chemists to explore beyond the traditional "flat" two-dimensional structures that have historically dominated drug discovery. Spirocyclic scaffolds, such as the spiro[3.4]octane system, offer a distinct advantage by providing rigid, three-dimensional frameworks. sigmaaldrich.comspirochem.com This rigidity helps to pre-organize appended functional groups in well-defined spatial orientations, which can lead to more selective and potent interactions with biological targets. researchgate.net
The introduction of spirocycles into molecular design allows for the exploration of previously uncharted areas of chemical space. sigmaaldrich.comnih.govspirochem.com By providing a greater degree of three-dimensionality, these scaffolds can lead to compounds with improved physicochemical properties, such as increased solubility and better metabolic stability, when compared to their non-spirocyclic counterparts. researchgate.net The spiro[3.4]octane core, in particular, serves as a versatile building block for creating diverse libraries of compounds with unique 3D shapes. sigmaaldrich.comspirochem.com This exploration of novel chemical space is crucial for identifying new lead compounds in drug discovery programs. researchgate.netnih.gov
A variety of spiro[3.4]octane-based building blocks are being utilized to synthesize innovative scaffolds for medicinal chemistry. sigmaaldrich.com These efforts aim to move away from the "flatland" of traditional drug molecules and embrace the three-dimensional possibilities offered by spirocyclic systems. researchgate.net
Development of Chiral Ligands and Organometallic Complexes
The field of asymmetric catalysis has been revolutionized by the development of chiral ligands that can induce high levels of enantioselectivity in chemical reactions. Spiro-based ligands have emerged as a "privileged" class of structures in this area due to their rigid C2-symmetric backbone, which is often easy to modify. sioc-journal.cnnankai.edu.cn The spiro[3.4]octane framework, with its inherent chirality and conformational rigidity, provides an excellent foundation for the design of novel chiral ligands.
The development of chiral spiro ligands has become a major focus in asymmetric synthesis. sioc-journal.cn These ligands, when complexed with transition metals, form highly effective and selective catalysts for a wide range of transformations, including asymmetric hydrogenations, carbon-carbon bond-forming reactions, and carbon-heteroatom bond-forming reactions. sioc-journal.cnnankai.edu.cn The unique stereoelectronic properties of spiro-based ligands often lead to superior catalytic activity and enantioselectivity compared to other classes of chiral ligands.
Researchers have synthesized a wide array of chiral spiro ligands, including diphosphines, bisoxazolines, and phosphine-oxazoline derivatives, many of which are now commercially available. nankai.edu.cn The continuous development of new chiral spiro ligands and their corresponding organometallic complexes remains an active area of research, with the goal of achieving even higher levels of catalytic efficiency and enantiocontrol in important chemical transformations. sioc-journal.cn
Synthetic Strategies for Natural Products and Bioinspired Molecules Featuring Spiro[3.4]octane Moieties
The spiro[3.4]octane motif is found in a number of natural products and biologically active molecules. nih.govmdpi.com Consequently, the development of synthetic strategies to access this structural framework is of significant interest to organic chemists. The synthesis of these complex molecules often presents a considerable challenge due to their inherent three-dimensional complexity and conformational rigidity. mdpi.com
Various synthetic methodologies have been developed to construct the spiro[3.4]octane core. One notable approach involves the cycloalumination of methylenecyclobutane (B73084) using triethylaluminum (B1256330) in the presence of a zirconium catalyst to form a 6-ethyl-6-aluminaspiro[3.4]octane intermediate. colab.ws This intermediate can then be converted to various spiro[3.4]octane derivatives. colab.ws Another strategy utilizes the strain-release-driven spirocyclization of bicyclo[1.1.0]butanes with azomethine imines, catalyzed by scandium, to produce 6,7-diazaspiro[3.4]octanes. rsc.org
Furthermore, multicomponent reactions have proven to be an efficient way to assemble complex spirocyclic systems in a single step. mdpi.com For instance, the synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones has been achieved through a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction. researchgate.net These synthetic advancements provide access to a diverse range of spiro[3.4]octane-containing molecules for further investigation in medicinal chemistry and materials science.
Table 1: Selected Synthetic Strategies for Spiro[3.4]octane Derivatives
| Starting Materials | Reagents/Catalysts | Product Type |
| Methylenecyclobutane | Et₃Al, Cp₂ZrCl₂ | 6-Ethyl-6-aluminaspiro[3.4]octane |
| Bicyclo[1.1.0]butanes, Azomethine imines | Sc(OTf)₃ | 6,7-Diazaspiro[3.4]octanes |
| Alkynes, Nitrones, Arylboronic acids | Cu(I) catalyst, Chiral ligand | Spiro[azetidine-3,3'-indoline]-2,2'-diones |
Catalytic Applications in Organic Transformations Utilizing Spiro Compounds as Catalysts or Supports
Spiro compounds themselves can act as catalysts or as supports for catalytic systems in a variety of organic transformations. google.com Their unique three-dimensional structures and electronic properties can influence the reactivity and selectivity of catalytic processes. researchgate.net
Organocatalysis, which utilizes small organic molecules as catalysts, has seen the application of spiro compounds. mdpi.com For example, ionic liquids have been used as organocatalysts in the synthesis of spiro compounds through multicomponent domino reactions. mdpi.com Additionally, transition metal catalysts are widely employed in the synthesis of spirocycles. nih.gov Catalysts based on metals like zinc have been used for the synthesis of spirooxindoles. nih.gov
The development of photoswitchable catalysts is an emerging area where spiro compounds have shown promise. google.com These catalysts can be turned "on" or "off" by light, allowing for precise control over chemical reactions. The design of novel spiro compounds for use as catalysts and catalytic supports continues to be an active area of research, with the potential to lead to more efficient and selective chemical transformations. researchgate.net
Table 2: Examples of Catalytic Systems Involving Spiro Compounds
| Catalyst Type | Reaction Type | Role of Spiro Compound |
| Ionic Liquid | Knoevenagel/Michael/Cyclization | Organocatalyst |
| Zinc Sulfide Nanoparticles | Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] | Catalyst |
| Dinuclear Zinc Complex | Synthesis of 3,3'-Dihydrofuran Spirooxindoles | Catalyst |
| Transition Metal Complexes | Various | Catalyst for Spirocycle Synthesis |
Design of Organic Semiconductors and Functional Materials Incorporating Spiro Architectures
The rigid, orthogonal geometry of spiro compounds makes them highly attractive for applications in organic electronics, particularly in the design of organic semiconductors. rsc.orgacs.org The spiro linkage, which connects two molecular fragments through a shared sp³-hybridized carbon atom, helps to improve the morphological stability and thermal properties of the resulting materials. rsc.orgacs.org This is a crucial factor for the longevity and performance of organic electronic devices. rsc.org
The spiro architecture allows for the fine-tuning of the electronic properties of the material by incorporating different functional units into the two orthogonal halves of the molecule. rsc.orgacs.org This "spiro concept" has been instrumental in the development of materials for a wide range of applications, including:
Organic Light-Emitting Diodes (OLEDs): Spiro compounds are widely used as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. rsc.orgacs.org The spiro core helps to spatially separate the electron-rich and electron-poor fragments of the host molecule, which is beneficial for efficient light emission. rsc.org
Solar Cells: The well-known hole-transporting material, Spiro-OMeTAD, is built upon a 9,9'-spirobifluorene (SBF) core and plays a critical role in the performance of perovskite and solid-state dye-sensitized solar cells. rsc.org
Organic Field-Effect Transistors (OFETs): The rigid nature of spiro-fused organic nanopolymers can lead to materials with high charge carrier mobility, a key parameter for OFET performance. nih.gov
The ability to create well-defined three-dimensional structures with tailored electronic properties makes spiro compounds, including those derived from the spiro[3.4]octane framework, promising candidates for the next generation of organic electronic materials. acs.org
Table 3: Key Properties and Applications of Spiro-based Organic Semiconductors
| Property | Advantage | Application |
| High Thermal and Morphological Stability | Increased device lifetime and performance | OLEDs, Solar Cells |
| Tunable Electronic Properties | Optimization of material function | OLEDs, OFETs, Solar Cells |
| High Charge Carrier Mobility | Improved device efficiency | OFETs |
| Three-Dimensional Structure | Prevents crystallization, enhances solubility | General Organic Electronics |
Q & A
Q. What are the established synthetic routes for Spiro[3.4]oct-7-en-6-one, and how can their efficiency be systematically optimized?
- Methodological Answer : Begin with a literature review of spirocyclic compound synthesis, focusing on cyclization and ring-strain minimization strategies (e.g., Claisen rearrangements or photochemical methods). Optimize reaction parameters (temperature, catalysts, solvents) using Design of Experiments (DoE) to identify critical factors. Validate yields via HPLC or GC-MS and characterize intermediates/purity using H/C NMR and IR spectroscopy .
Q. How can the structural and stereochemical configuration of this compound be unambiguously confirmed?
Q. What spectroscopic techniques are most reliable for quantifying this compound in complex mixtures?
- Methodological Answer : Employ hyphenated techniques like LC-MS/MS for sensitivity and specificity. Use deuterated internal standards (e.g., -analogues) to correct for matrix effects. Validate against calibration curves with spiked samples .
Advanced Research Questions
Q. How do electronic and steric substituents influence the reactivity of this compound in [4+2] cycloaddition reactions?
- Methodological Answer : Synthesize derivatives with electron-donating/withdrawing groups (e.g., -OMe, -NO) at the spiro-junction. Perform kinetic studies under controlled conditions (in situ FT-IR monitoring). Use DFT calculations (e.g., Gibbs free energy of transition states) to correlate substituent effects with reaction rates .
Q. What computational models best predict the tautomeric equilibria of this compound in polar protic solvents?
Q. How can discrepancies in reported thermodynamic stability data for this compound derivatives be resolved?
Q. What strategies mitigate byproduct formation during catalytic asymmetric synthesis of this compound?
- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) using high-throughput experimentation (HTE). Analyze reaction trajectories via in situ Raman spectroscopy. Apply QSAR modeling to correlate catalyst structure with enantiomeric excess (ee) and byproduct profiles .
Data Analysis & Experimental Design
Q. How should researchers design kinetic studies to evaluate this compound’s stability under oxidative conditions?
Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data across cell-based assays?
- Methodological Answer : Apply mixed-effects models to account for inter-lab variability (e.g., cell passage number, serum batches). Use sensitivity analysis (Monte Carlo simulations) to identify critical assay parameters. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can machine learning enhance the prediction of this compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
